molecular formula C11H10N4O4 B2555313 N-(2-Methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide CAS No. 360573-15-5

N-(2-Methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide

Cat. No. B2555313
CAS RN: 360573-15-5
M. Wt: 262.225
InChI Key: HSJZABGEHGMJRY-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide, commonly known as MNPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPC belongs to the pyrazole family of compounds and has a molecular weight of 276.26 g/mol.

Mechanism of Action

The mechanism of action of MNPC involves the inhibition of tubulin polymerization, a process that is essential for cell division. MNPC binds to the colchicine binding site on tubulin, thereby preventing the formation of microtubules, which are required for cell division. This results in the inhibition of cell growth and division, ultimately leading to cell death.
Biochemical and Physiological Effects:
MNPC has been shown to have several biochemical and physiological effects. MNPC has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis in cancer cells. Additionally, MNPC has been shown to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

MNPC has several advantages for lab experiments. MNPC is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, MNPC exhibits potent cytotoxicity against cancer cells, making it a promising candidate for cancer research. However, MNPC has some limitations for lab experiments. MNPC is highly insoluble in water, which can make it challenging to use in some experiments. Additionally, MNPC has not been extensively studied in vivo, which limits its potential applications in clinical settings.

Future Directions

There are several future directions for MNPC research. One potential direction is to study the effects of MNPC on other types of cancer cells, such as prostate and pancreatic cancer cells. Additionally, future research could focus on optimizing the synthesis of MNPC to improve its solubility and potency. Furthermore, MNPC could be studied in combination with other cancer treatments, such as chemotherapy and radiation therapy, to determine its potential as a complementary treatment. Finally, MNPC could be studied for its potential applications in other fields, such as agriculture and environmental science.

Synthesis Methods

MNPC can be synthesized using a simple and efficient method. The synthesis of MNPC involves the reaction of 2-methoxybenzoyl hydrazine with ethyl 4-nitroacetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then purified using column chromatography to obtain the final MNPC compound.

Scientific Research Applications

MNPC has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of MNPC is in the field of cancer research. MNPC has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, MNPC has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.

properties

IUPAC Name

N-(2-methoxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O4/c1-19-9-5-3-2-4-7(9)13-11(16)10-8(15(17)18)6-12-14-10/h2-6H,1H3,(H,12,14)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJZABGEHGMJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=NN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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